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(S)-2-(aminomethyl)-3-methylbutan-1-ol

Cat. No.: B15222697
M. Wt: 117.19 g/mol
InChI Key: JUZQUSSFETVSOF-LURJTMIESA-N
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Description

Significance of Chiral Amino Alcohols in Organic and Medicinal Chemistry Research

Chiral amino alcohols are organic compounds that contain both an amine (-NH2, -NHR, or -NR2) and an alcohol (-OH) functional group. Their importance in research stems from their chirality and the presence of these two reactive functional groups.

In organic chemistry , chiral amino alcohols are crucial as:

Chiral Building Blocks: They serve as versatile starting materials for the synthesis of complex chiral molecules. frontiersin.org Their predefined stereochemistry is transferred to the target molecule, which is a key strategy in asymmetric synthesis.

Chiral Ligands: They are used to prepare ligands for transition-metal catalysts employed in asymmetric catalysis. westlake.edu.cn These catalysts can produce enantiomerically pure compounds, which is highly desirable in many applications.

Chiral Auxiliaries: They can be temporarily attached to a substrate to direct a chemical reaction to occur stereoselectively, after which the auxiliary is removed.

In medicinal chemistry , the chiral β-amino alcohol structure is a common motif in many pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn The specific three-dimensional arrangement of atoms in these molecules is often critical for their biological activity. Many drugs containing the α-amino alcohol scaffold are used as chiral building blocks in their synthesis. frontiersin.org The biological systems in the human body are themselves chiral, and therefore, different enantiomers of a drug can have vastly different pharmacological effects. One enantiomer might be therapeutic, while the other could be inactive or even harmful.

The synthesis of enantiomerically pure amino alcohols remains a challenging but important goal in organic synthesis. acs.org Researchers are continuously developing new and efficient methods, such as chromium-catalyzed asymmetric cross-coupling reactions and enzymatic processes using engineered amine dehydrogenases, to produce these valuable compounds. frontiersin.orgwestlake.edu.cn

Historical Context and Early Research on (S)-2-(aminomethyl)-3-methylbutan-1-ol

Early research on amino alcohols likely focused on the reduction of the corresponding amino acids or their ester derivatives. For instance, L-Valinol, which shares a similar structural backbone, can be prepared by the reduction of L-valine. The development of reducing agents like lithium aluminum hydride in the mid-20th century would have significantly facilitated such conversions.

Investigations into compounds like this compound would have emerged from the systematic exploration of chiral amino alcohol scaffolds for applications in asymmetric synthesis and as precursors for biologically active molecules. The fundamental importance of chirality in chemistry, recognized in the 19th century, drove the synthesis and study of a wide array of enantiomerically pure compounds.

Current Research Landscape and Emerging Themes for this compound

Current research involving this compound and related chiral amino alcohols is vibrant and multifaceted. A significant focus lies in the development of novel synthetic methodologies and their application in catalysis and materials science.

Asymmetric Catalysis: A major theme is the use of chiral amino alcohols as precursors for chiral ligands in asymmetric catalysis. westlake.edu.cn For example, they can be used to prepare imines and oxazolines by reacting with aldehydes and nitriles, respectively. These resulting molecules can then act as ligands for metal catalysts that drive stereoselective reactions. This is critical for the efficient production of single-enantiomer pharmaceuticals. Ruthenium-catalyzed asymmetric transfer hydrogenation is one such powerful technology used for the synthesis of various chiral 1,2-amino alcohol-containing pharmaceutical drugs. acs.org

Synthesis of Bioactive Molecules: Researchers are actively exploring the use of chiral amino alcohols as key intermediates in the synthesis of complex natural products and novel pharmaceutical agents. frontiersin.org The inherent chirality of these building blocks is leveraged to construct molecules with specific three-dimensional architectures required for biological function.

Biocatalysis: There is a growing interest in using enzymes to produce chiral amino alcohols. Engineered amine dehydrogenases are being developed to catalyze the asymmetric reductive amination of hydroxy ketones, offering a green and highly selective route to these compounds. frontiersin.org This biotechnological approach avoids the use of heavy metals and often proceeds with very high enantioselectivity. frontiersin.org

Coordination Chemistry: Chiral amino alcohols are also utilized in the synthesis of novel metal complexes. alfa-chemistry.com These complexes are being investigated for their potential applications in areas such as catalysis and materials science, with some studies exploring their anticancer activities. alfa-chemistry.com

Below is a table summarizing some of the physicochemical properties of the related compound (S)-(+)-2-Amino-3-methyl-1-butanol, which is structurally similar to the subject compound.

PropertyValue
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Boiling Point81 °C at 8 mmHg
Melting Point30-32 °C
Density0.926 g/mL at 25 °C
Optical Activity[α]25/D +10°, c = 10 in H2O

Scope and Objectives of Academic Investigations Involving this compound

Academic investigations centered on this compound and its analogs are driven by several key objectives:

Development of Novel Synthetic Methods: A primary goal is to devise new and more efficient synthetic routes to this and other chiral amino alcohols. This includes the exploration of new catalysts, reagents, and reaction conditions to improve yields, reduce costs, and enhance enantioselectivity. westlake.edu.cn The development of greener synthetic alternatives is also a significant objective. acs.org

Elucidation of Reaction Mechanisms: Researchers aim to gain a fundamental understanding of the mechanisms by which reactions involving this compound proceed. This knowledge is crucial for optimizing existing reactions and designing new and improved synthetic strategies.

Exploration of Catalytic Applications: A significant portion of research is dedicated to exploring the utility of derivatives of this compound as chiral ligands and catalysts in asymmetric synthesis. The objective is to develop highly effective and selective catalysts for the production of enantiomerically pure compounds.

Synthesis of Target Molecules: This compound often serves as a chiral starting material for the total synthesis of complex natural products and pharmaceutically relevant molecules. The objective is to demonstrate the utility of this building block in constructing intricate molecular architectures.

Investigation of Biological Activity: While direct studies on the biological activity of this compound itself are not prominent in the provided results, a broader objective in the field is to synthesize and evaluate the biological properties of molecules derived from such chiral amino alcohols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO B15222697 (S)-2-(aminomethyl)-3-methylbutan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1

InChI Key

JUZQUSSFETVSOF-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](CN)CO

Canonical SMILES

CC(C)C(CN)CO

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Aminomethyl 3 Methylbutan 1 Ol and Its Enantiomers

Stereoselective Synthesis of (S)-2-(aminomethyl)-3-methylbutan-1-ol from Chiral Precursors

Stereoselective synthesis from chiral precursors is a foundational strategy for producing optically active molecules. This approach leverages existing, readily available chiral molecules to impart stereochemical control over the target compound, bypassing the need for chiral resolution or asymmetric catalysis in later stages.

Utilizing the Chiral Pool Approach for this compound Synthesis

The chiral pool approach is an efficient strategy that utilizes naturally occurring, inexpensive chiral molecules as starting materials. For the synthesis of this compound, the amino acid L-valine, which possesses the required (S)-stereochemistry and the isobutyl structural motif, represents a logical starting point.

A potential synthetic pathway could begin with the protection of the amino group of L-valine, followed by a homologation sequence to insert a methylene (B1212753) group between the carboxyl and the alpha-carbon. This could be achieved through an Arndt-Eistert reaction on an activated derivative of the N-protected valine. The resulting β-amino acid, (S)-3-amino-4-methylpentanoic acid, would then be the key intermediate. Subsequent reduction of the carboxylic acid moiety in this intermediate would yield the target gamma-amino alcohol. The reduction of the carboxyl group to a primary alcohol can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, with care taken to ensure the protecting group on the amine is compatible with the reaction conditions.

Table 1: Chiral Pool Synthesis Pathway Overview

Step Transformation Key Reagents Intermediate/Product
1 N-Protection of L-Valine Boc₂O or Cbz-Cl N-Protected L-Valine
2 Carboxylic Acid Activation SOCl₂, Oxalyl Chloride N-Protected Valinoyl Chloride
3 Arndt-Eistert Homologation CH₂N₂, Ag₂O N-Protected (S)-3-amino-4-methylpentanoic acid ester
4 Reduction of Carboxylic Acid/Ester LiAlH₄, BH₃·THF N-Protected this compound

Asymmetric Hydrogenation Routes to this compound Intermediates

Asymmetric hydrogenation is a powerful, atom-economical method for establishing stereocenters. rsc.org In a route to this compound, this strategy would typically be applied to a prochiral unsaturated precursor. A suitable substrate could be a β-amino-α,β-unsaturated ester, such as ethyl (E)-3-(tert-butoxycarbonylamino)-4-methylpent-2-enoate.

The key step is the hydrogenation of the carbon-carbon double bond using a chiral transition-metal catalyst, for instance, a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPHOS). The choice of catalyst and ligand is critical for achieving high enantioselectivity. rsc.org A successful asymmetric hydrogenation would yield the N-protected β-amino acid ester with the desired (S)-configuration. This intermediate can then be reduced to the target amino alcohol as described previously.

Table 2: Asymmetric Hydrogenation Performance for Analogous Systems

Catalyst System Substrate Type Diastereomeric Ratio (syn/anti) Enantiomeric Excess (% ee)
Ir/Amino Acid Amide β-Amino Ketone >99:1 (anti) 99

Data adapted from studies on analogous β-amino ketone reductions to highlight typical selectivities achievable with these catalyst classes. rsc.org

De Novo Asymmetric Synthesis Strategies for this compound

De novo strategies build the chiral molecule from achiral or prochiral starting materials, with chirality being introduced during the synthetic sequence through the use of chiral reagents, auxiliaries, or catalysts.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are recoverable chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can be recycled. For the synthesis of this compound, an Evans oxazolidinone auxiliary could be employed.

The synthesis would begin by acylating a chiral oxazolidinone, such as (S)-4-benzyl-2-oxazolidinone, with an appropriate acid chloride to form an N-acyl imide. A stereoselective conjugate addition of a nitromethane (B149229) equivalent to an α,β-unsaturated derivative of this imide, influenced by the steric bulk of the auxiliary, would establish the C2 stereocenter. Subsequent transformation of the nitro group to a protected amine and reductive cleavage of the auxiliary would furnish a chiral carboxylic acid intermediate, which is then reduced to the final product.

Asymmetric Catalytic Approaches to this compound

Asymmetric catalysis offers a highly efficient route where a small amount of a chiral catalyst can generate a large quantity of enantiomerically enriched product. A copper-catalyzed asymmetric hydroamination of an unprotected allylic alcohol could be a potential one-step method to generate the chiral γ-amino alcohol scaffold. nih.gov

In this hypothetical approach, a starting material like 4-methylpent-1-en-3-ol could undergo hydroamination. Using a copper catalyst with a chiral ligand, the amine would add across the double bond with high regio- and enantioselectivity, potentially forming the 1,3-amino alcohol directly. nih.gov Alternatively, a tandem aza-Michael addition followed by an asymmetric transfer hydrogenation of an enone could provide the chiral γ-amino alcohol skeleton. organic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. unibo.it Key considerations include atom economy, use of less hazardous reagents, and minimizing solvent waste.

Catalytic methods, such as asymmetric hydrogenation, are inherently greener than stoichiometric approaches like those using chiral auxiliaries, as they reduce waste. The use of enzymes (biocatalysis) for transformations, such as the resolution of intermediates or stereoselective reductions, can also significantly improve the greenness of a synthesis. rsc.org These reactions are typically run in water under mild conditions.

Furthermore, developing processes that reduce the number of synthetic steps, particularly protection and deprotection sequences, can greatly enhance efficiency and reduce waste. A "borrowing hydrogen" or "hydrogen autotransfer" cascade process, where an alcohol is temporarily oxidized to an aldehyde to participate in a reaction before being reduced back to an alcohol, represents an elegant, atom-efficient strategy that could be applied. acs.org Such a process could, in principle, combine an allylic alcohol with an amine to form the target γ-amino alcohol in a single, waste-minimizing operation. acs.org The choice of solvents is also critical, with a preference for water or other renewable and non-toxic solvents over chlorinated or volatile organic compounds. rsc.org

Solvent-Free and Aqueous Methodologies for this compound

The development of synthetic methods that utilize water as a solvent or operate under solvent-free conditions is a primary goal of green chemistry. These approaches aim to reduce the environmental impact associated with volatile organic compounds (VOCs).

While completely solvent-free methods for the synthesis of this compound are not prominently documented in publicly available scientific literature, significant progress has been made in developing aqueous-based biocatalytic routes. One notable advancement is the use of ω-transaminases for the asymmetric synthesis of both (R)- and (S)-valinol from a prochiral hydroxy ketone precursor, 1-hydroxy-3-methyl-2-butanone. nih.gov

This biocatalytic approach can be effectively conducted in an aqueous phosphate (B84403) buffer. By selecting the appropriate ω-transaminase, either the (R)- or (S)-enantiomer of valinol can be produced with high enantiomeric excess (>99% ee). nih.gov The reaction has been successfully demonstrated at substrate concentrations up to 200 mM (20.4 g/L), achieving high conversions. nih.gov This enzymatic method represents a significant step towards a more sustainable synthesis, avoiding the use of hazardous metal hydrides and organic solvents typical of conventional methods.

In contrast, traditional methods for producing L-valinol involve the reduction of the amino acid L-valine. These reactions typically employ strong reducing agents like lithium aluminum hydride (LiAlH₄) or a sodium borohydride/iodine (NaBH₄/I₂) mixture, both of which necessitate the use of anhydrous organic solvents such as tetrahydrofuran (B95107) (THF). wikipedia.orgjocpr.com

Below is a comparative table of a conventional synthesis in an organic solvent versus a biocatalytic aqueous methodology.

ParameterConventional Method (LiAlH₄ Reduction)Aqueous Biocatalytic Method (ω-Transaminase)
Starting MaterialL-Valine1-Hydroxy-3-methyl-2-butanone
Key ReagentLithium aluminum hydride (LiAlH₄)ω-Transaminase (enzyme), Amine Donor (e.g., Alanine)
SolventTetrahydrofuran (THF)Aqueous phosphate buffer
Yield/Conversion73–75%up to 94% (S-valinol), 99% (R-valinol)
Enantiomeric Excess (ee)High (starting from enantiopure L-valine)>99%
Key AdvantagesWell-established, direct reduction of amino acidUses water as solvent, high enantioselectivity, mild reaction conditions
Key DisadvantagesRequires hazardous reagents, anhydrous organic solventRequires specific enzyme, starts from a different precursor

Atom Economy and Efficiency in this compound Synthesis

Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com A higher atom economy signifies a more sustainable process with less waste generation.

The conventional synthesis of this compound from L-valine using lithium aluminum hydride has a moderate atom economy. The calculation for this reaction is as follows:

Reaction: 4 C₅H₁₁NO₂ (L-Valine) + 3 LiAlH₄ → 4 C₅H₁₃NO ((S)-Valinol) + LiAl(OH)₄ + Al(OH)₃ (after workup)

Molecular Weight of (S)-Valinol (C₅H₁₃NO): 103.16 g/mol

Molecular Weight of L-Valine (C₅H₁₁NO₂): 117.15 g/mol

Molecular Weight of LiAlH₄: 37.95 g/mol

Atom Economy (%) = (Molecular weight of desired product / Total molecular weight of all reactants) x 100

For the LiAlH₄ reduction (stoichiometry simplified for calculation based on the primary transformation): Atom Economy = [103.16 / (117.15 + (0.75 * 37.95))] x 100 ≈ 70.8%

This calculation highlights that a significant portion of the reactant mass is converted into inorganic byproducts, which constitute waste.

In contrast, the biocatalytic reductive amination using a transaminase theoretically offers a much higher atom economy.

Reaction: C₅H₁₀O₂ (Hydroxy ketone) + C₃H₇NO₂ (Alanine as amine donor) → C₅H₁₃NO ((S)-Valinol) + C₃H₄O₃ (Pyruvic acid)

Molecular Weight of (S)-Valinol (C₅H₁₃NO): 103.16 g/mol

Molecular Weight of 1-Hydroxy-3-methyl-2-butanone (C₅H₁₀O₂): 102.13 g/mol

Molecular Weight of Alanine (C₃H₇NO₂): 89.09 g/mol

Atom Economy = [103.16 / (102.13 + 89.09)] x 100 ≈ 53.9%

Large-Scale Synthetic Approaches and Process Optimization for this compound

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost, safety, and sustainability. For this compound, the precursor L-valine is readily produced on an industrial scale through microbial fermentation, providing a renewable feedstock. yffoodingredients.comnih.gov

For the chemical conversion step, process optimization focuses on moving away from hazardous reagents like LiAlH₄, which are difficult and dangerous to handle on a large scale. jocpr.com Alternative reducing agents and catalytic hydrogenation methods are often explored for industrial applications. Catalytic hydrogenation, for instance, is a green and efficient route for preparing chiral amino alcohols and has a broad industrial outlook, though it may require high pressure and temperature, necessitating specialized equipment. jocpr.com A study on the catalytic hydrogenation of various amino acids has demonstrated the feasibility of this approach, achieving high yields and complete retention of configuration. rsc.org

The scale-up of biocatalytic processes, such as the transaminase-catalyzed synthesis of valinol, is a promising avenue for industrial production. Key optimization parameters for such processes include:

Enzyme Stability and Loading: Improving the operational stability of the enzyme and optimizing its concentration to maximize productivity.

Substrate and Co-factor Concentration: Increasing the substrate concentration to improve space-time yield while ensuring the efficient regeneration of any required co-factors. frontiersin.org

Downstream Processing: Developing efficient methods for product isolation and purification from the aqueous reaction medium.

The successful application of ω-transaminases at high substrate concentrations in aqueous media demonstrates the potential for developing a robust and scalable manufacturing process for enantiomerically pure this compound. nih.gov

Stereochemical Investigations and Enantiomeric Purity Assessment of S 2 Aminomethyl 3 Methylbutan 1 Ol

Enantiomeric Excess Determination Methods for (S)-2-(aminomethyl)-3-methylbutan-1-ol

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other in a mixture. libretexts.orgmasterorganicchemistry.com It is calculated as the absolute difference between the mole fractions of the two enantiomers. youtube.com The precise determination of ee is critical in asymmetric synthesis and for characterizing chiral compounds. thieme-connect.de

Chiral HPLC and GC Method Development for this compound

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating enantiomers and quantifying the enantiomeric excess of chiral compounds like this compound. chromatographyonline.comchromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Method Development Principles:

Chiral Stationary Phases (CSPs): The choice of CSP is the most critical parameter. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are highly effective. chromatographyonline.com Macrocyclic glycopeptide phases, such as teicoplanin, are also particularly successful for resolving underivatized amino alcohols.

Mobile Phase/Carrier Gas: In HPLC, the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) or heptane (B126788) with alcohols like ethanol (B145695) or isopropanol) is optimized to achieve the best balance of resolution and analysis time. rsc.org For GC, an inert carrier gas such as hydrogen or helium is used. gcms.cz

Derivatization: While direct analysis is often preferred, derivatization of the amino and hydroxyl groups can improve volatility for GC analysis or enhance chromatographic performance and detectability in HPLC. Common derivatizing agents include acylating or silylating agents.

Detection: Standard detectors are used, such as a Flame Ionization Detector (FID) for GC and an Ultraviolet (UV) or Diode-Array Detector (DAD) for HPLC. rsc.orggcms.cz Chiroptical detectors, such as a polarimeter, can be used in-line with HPLC to confirm the elution order of the enantiomers. rsc.org

Below is an interactive table summarizing hypothetical, yet typical, starting conditions for the chiral separation of a compound like this compound, based on methods for similar amino alcohols.

TechniqueParameterTypical Condition
Chiral HPLCColumn (CSP)Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Ethanol (90:10 v/v) with additive (e.g., 0.1% Diethylamine)
Flow Rate1.0 mL/min
DetectorUV at 210 nm
Chiral GCColumn (CSP)Derivatized β-cyclodextrin (e.g., Rt-βDEXse)
Carrier GasHydrogen or Helium
Oven ProgramStart at 60°C, ramp at 2°C/min to 180°C
DetectorFlame Ionization Detector (FID)

NMR Spectroscopy with Chiral Shift Reagents for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral additives. These additives interact with the enantiomers to form transient diastereomeric complexes, which have distinct NMR spectra. libretexts.org

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) with chiral ligands. libretexts.org When a CSR binds to a substrate like this compound, it induces large changes in the chemical shifts of the substrate's protons. libretexts.org Because the complexes formed with the (S) and (R) enantiomers are diastereomeric, the induced shifts are different, allowing for the resolution of separate signals for each enantiomer. nih.gov The ratio of the integrated areas of these signals corresponds directly to the enantiomeric ratio.

Chiral Solvating Agents (CSAs): These agents operate by forming diastereomeric solvates through weak, non-covalent interactions like hydrogen bonding. This results in small but often measurable differences in the chemical shifts of the enantiomers, enabling quantification. nih.gov Optically active mandelic acid is an example of a CSA used for determining the ee of cyanohydrins. rsc.org

Chiral Additive TypeExamplePrinciple of OperationObservable Effect in NMR
Chiral Shift Reagent (CSR)Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III))Forms diastereomeric Lewis acid-base complexes. The paramagnetic lanthanide ion induces large chemical shift changes.Significant separation of corresponding proton signals for the two enantiomers (e.g., -CH₂OH or -CH-NH₂ protons).
Chiral Solvating Agent (CSA)(R)-(-)-Mandelic AcidForms diastereomeric salts/solvates via hydrogen bonding and ionic interactions.Small but distinct chemical shift differences (Δδ) between enantiomeric signals.

Absolute Configuration Assignment of this compound

Assigning the correct absolute configuration—(R) or (S)—at the stereocenter is fundamental to defining the molecule's identity. libretexts.org Several powerful analytical techniques can be employed for this purpose.

X-ray Crystallography Studies of this compound Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. It provides an unambiguous three-dimensional map of the atomic arrangement in a crystalline solid. Since this compound is a low-melting solid or oil, it is often necessary to convert it into a crystalline derivative.

The process involves:

Derivatization: The amino alcohol is reacted with a suitable achiral or chiral reagent to form a stable, crystalline solid. Reagents containing heavy atoms (e.g., bromine or heavier) are often used to facilitate the determination of absolute stereochemistry via anomalous dispersion.

Crystal Growth: High-quality single crystals of the derivative are grown from a suitable solvent system.

Data Collection and Analysis: The crystal is analyzed by X-ray diffraction. The resulting electron density map reveals the precise spatial arrangement of all atoms. When anomalous dispersion is used, the data can be used to determine the absolute configuration of the molecule without reference to any other chiral center. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Analysis of this compound

VCD and ECD are chiroptical spectroscopic techniques that measure the differential interaction of left and right circularly polarized light with a chiral molecule. mdpi.combruker.com These methods are powerful for assigning absolute configuration to molecules in solution. nih.gov

Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com The resulting VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation in solution. nih.gov

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com

For both VCD and ECD, the assignment of absolute configuration is achieved by comparing the experimentally measured spectrum to a spectrum predicted from quantum chemical calculations (typically Density Functional Theory, DFT). nih.gov A good match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (e.g., S) provides a confident assignment of its absolute configuration.

TechniquePrincipleStateRequirement for AC Assignment
X-ray CrystallographyDiffraction of X-rays by a single crystal.Solid (Crystalline)Formation of a suitable crystalline derivative.
VCDDifferential absorption of circularly polarized infrared light.SolutionComparison with quantum chemical (DFT) calculations.
ECDDifferential absorption of circularly polarized UV-Vis light.SolutionComparison with quantum chemical (TD-DFT) calculations.

Stereochemical Stability and Racemization Pathways of this compound

The stereocenter in this compound is a sp³-hybridized carbon atom bonded to four different substituents (a hydrogen atom, an isopropyl group, an aminomethyl group, and a hydroxymethyl group). Such chiral centers are generally stereochemically stable under standard conditions (e.g., neutral pH, moderate temperatures).

Racemization, the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers, would require the breaking and reforming of a bond at the chiral center. For this compound, potential but unlikely racemization pathways could include:

Harsh Conditions: Exposure to very strong acids or bases at high temperatures could potentially promote elimination-addition or substitution reactions that might affect the chiral center, although this is not a facile process for this structure.

Oxidation-Reduction Sequences: A hypothetical two-step process involving oxidation of the alcohol to an aldehyde, followed by reduction back to the alcohol, could lead to racemization if the intermediate aldehyde is formed at the chiral center. However, the primary alcohol is not directly attached to the stereocenter, making this pathway irrelevant to the stability of the chiral carbon itself. Similarly, reactions involving the amine could occur, but direct racemization at the adjacent carbon is not a typical reaction pathway.

In enzymatic reactions, it has been shown that methyl transfer processes can proceed with either inversion or retention of configuration at the reaction center. nih.govnih.gov However, for this compound in typical chemical applications, the stereocenter is considered robust and not prone to racemization under normal handling, storage, and reaction conditions.

Mechanistic Studies of Reactions Involving S 2 Aminomethyl 3 Methylbutan 1 Ol

Reaction Kinetics and Thermodynamics of (S)-2-(aminomethyl)-3-methylbutan-1-ol Transformations

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are critical for understanding the spontaneity and equilibrium position of a reaction. In asymmetric catalysis, the difference in the activation energies (ΔΔG‡) for the pathways leading to the two enantiomers determines the enantioselectivity of the reaction. Even small differences in these activation energies can lead to high enantiomeric excess (ee). The thermodynamic properties of reactions involving this compound would be influenced by factors such as the stability of the starting materials, products, and any intermediates and transition states.

Table 1: Representative Kinetic Parameters for a Chiral Amino Alcohol Catalyzed Reaction (Hypothetical Data)

ParameterValueUnits
Rate Constant (k)1.5 x 10-3L mol-1 s-1
Activation Energy (Ea)65kJ mol-1
Pre-exponential Factor (A)2.0 x 108L mol-1 s-1
Enthalpy of Activation (ΔH‡)62kJ mol-1
Entropy of Activation (ΔS‡)-80J mol-1 K-1

This table presents hypothetical data to illustrate typical kinetic parameters that would be determined in a study of a reaction catalyzed by a chiral amino alcohol like this compound.

Elucidation of Reaction Mechanisms in this compound Mediated Processes

The elucidation of reaction mechanisms for processes mediated by chiral amino alcohols often involves a combination of experimental and computational methods. These compounds can act as bifunctional catalysts, where the amino group and the hydroxyl group play distinct and cooperative roles.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing the transition states of reactions catalyzed by chiral amino alcohols. nih.govumn.edu These studies provide detailed three-dimensional structures of the transition states and allow for the calculation of their relative energies, which is crucial for understanding the origin of stereoselectivity.

In many reactions, the catalyst and substrates assemble into a highly organized transition state stabilized by a network of non-covalent interactions, such as hydrogen bonds. For this compound, the primary amine and the hydroxyl group can simultaneously interact with the substrates, creating a chiral pocket that directs the approach of the reactants. For instance, in a Michael addition of a ketone to a nitro-olefin, the amino group might form an enamine intermediate with the ketone, while the hydroxyl group could activate the nitro-olefin via hydrogen bonding. rsc.org

The stereochemical outcome of the reaction is determined by the relative energies of the diastereomeric transition states. The transition state leading to the major enantiomer is typically the one with the most favorable steric and electronic interactions and the lowest calculated energy.

The identification and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to detect and structurally elucidate these transient species. In some cases, intermediates can be isolated if they are sufficiently stable.

In reactions catalyzed by primary amino alcohols like this compound, common intermediates include iminium ions and enamines formed from the reaction of the amino group with a carbonyl compound. These intermediates are often more reactive than the parent carbonyl compound and are central to the catalytic cycle. For example, single-molecule fluorescence imaging has been used to observe the iminium intermediate pathway in a Knoevenagel condensation. nih.gov Freeze-quench Mössbauer spectroscopy has also been employed to identify and characterize iron-based intermediates in enzymatic reactions. nih.gov The specific intermediates in a reaction involving this compound would depend on the nature of the reactants and the reaction conditions.

Solvent Effects and Reaction Condition Optimization in this compound Chemistry

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. rsc.org In asymmetric catalysis, solvent molecules can influence the conformation of the catalyst and the transition state assembly, thereby altering the stereochemical outcome. researchgate.net

The polarity, proticity, and coordinating ability of the solvent are all important factors. For reactions involving this compound, aprotic solvents might be favored to prevent interference with the hydrogen-bonding interactions that are crucial for stereocontrol. However, in some cases, protic solvents can participate in the reaction mechanism, for example, by acting as a proton shuttle in the transition state. The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is an empirical process that is often guided by an understanding of the reaction mechanism.

Table 2: Influence of Solvent on Enantioselectivity for a Generic Chiral Amino Alcohol Catalyzed Reaction (Illustrative Data)

SolventDielectric Constant (ε)Enantiomeric Excess (ee) (%)
Toluene2.485
Dichloromethane (B109758)9.172
Tetrahydrofuran (B95107)7.665
Acetonitrile37.540
Methanol32.715

This table provides illustrative data showing how solvent polarity can affect the enantioselectivity of a reaction catalyzed by a chiral amino alcohol.

Isotopic Labeling Studies to Probe Reaction Pathways of this compound

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can probe for kinetic isotope effects (KIEs). A significant KIE (a change in the reaction rate upon isotopic substitution) indicates that the bond to the labeled atom is being broken or formed in the rate-determining step of the reaction. chem-station.com

For reactions involving this compound, deuterium (B1214612) labeling could be used to investigate the role of the N-H or O-H protons. For example, if the transfer of the hydroxyl proton is part of the rate-determining step, conducting the reaction in the presence of a deuterated alcohol might lead to a measurable KIE. Such studies can provide definitive evidence for the involvement of specific bonds in the key steps of the reaction mechanism. acs.orgresearchgate.net

Applications of S 2 Aminomethyl 3 Methylbutan 1 Ol in Asymmetric Catalysis and Organic Synthesis

(S)-2-(aminomethyl)-3-methylbutan-1-ol as a Chiral Auxiliary in Asymmetric Inductions

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary imparts its chirality, directing the formation of one diastereomer over another. Chiral amino alcohols are frequently employed as auxiliaries due to their ready availability from the chiral pool (e.g., amino acids) and their ability to form stable, conformationally rigid intermediates.

Diastereoselective Reactions Utilizing this compound

Chiral β-amino alcohols can be covalently attached to a substrate, for instance, by forming an amide with a carboxylic acid. wikipedia.org The resulting structure can then undergo reactions such as enolate alkylation or aldol (B89426) additions. The stereochemical course of these reactions is directed by the steric and electronic properties of the auxiliary. For example, in the alkylation of an enolate, the bulky isopropyl group of a valine-derived auxiliary like this compound would be expected to shield one face of the enolate, forcing an incoming electrophile to approach from the less hindered face. This leads to the preferential formation of one diastereomer. wikipedia.org

While specific diastereoselective reactions employing this compound are not extensively documented in readily available literature, the principles are well-established with similar auxiliaries like pseudoephedrine and Evans oxazolidinones, which are also derived from amino alcohols. wikipedia.org The effectiveness of such an auxiliary depends on its ability to create a rigid, predictable transition state that maximizes the energy difference between the pathways leading to the different diastereomeric products.

This compound Derived Ligands in Asymmetric Metal Catalysis

Chiral β-amino alcohols are highly valuable precursors for the synthesis of ligands used in transition metal-catalyzed asymmetric reactions. mdpi.comresearchgate.net The nitrogen and oxygen atoms can coordinate to a metal center, forming a stable chelate ring that creates a defined chiral environment around the catalytically active site. nih.gov This chiral pocket influences the binding of substrates and the subsequent bond-forming steps, leading to high enantioselectivity. nih.gov

Design and Synthesis of Novel this compound Based Ligands

The synthesis of ligands from this compound would typically involve modification of the amino and/or hydroxyl groups to enhance coordination properties and steric influence. Common strategies include:

N-Alkylation or N-Arylation: Introducing bulky substituents on the nitrogen atom can fine-tune the steric environment of the resulting metal complex.

Formation of Schiff Bases: Condensation of the primary amine with a chiral or achiral aldehyde or ketone can generate multidentate ligands that offer rigid coordination to the metal.

Phosphine-Containing Ligands: The amino or hydroxyl group can serve as an anchor to introduce phosphine (B1218219) moieties, creating powerful P,N or P,O ligands widely used in catalysis.

The design aims to create a conformationally restricted metal complex that maximizes the stereochemical communication between the ligand and the reacting substrates. nih.gov The C2-symmetric design principle, where two identical chiral units are linked, is a common and successful strategy, though effective C1-symmetric ligands are also prevalent. nih.gov

Application in Asymmetric Hydrogenation, Alkylation, and C-C Bond Forming Reactions

Ligands derived from chiral amino alcohols have been successfully applied in a wide range of metal-catalyzed reactions. mdpi.comnii.ac.jpliv.ac.uk

Asymmetric Hydrogenation: Ruthenium, rhodium, and iridium complexes with amino alcohol-based ligands are highly effective catalysts for the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines with high enantioselectivity. mdpi.comliv.ac.ukresearchgate.net The amino alcohol ligand, in conjunction with the metal, facilitates the transfer of hydrogen from a source like 2-propanol or formic acid to the substrate. mdpi.comliv.ac.uk

Asymmetric Alkylation: The addition of organozinc reagents (e.g., diethylzinc) to aldehydes is a classic C-C bond-forming reaction. nii.ac.jporganic-chemistry.org In the presence of a catalytic amount of a chiral β-amino alcohol, this reaction can be rendered highly enantioselective, affording chiral secondary alcohols. organic-chemistry.orgacs.org The amino alcohol reacts with the dialkylzinc to form a chiral zinc-alkoxide complex, which then acts as the active catalyst. acs.org

The table below shows representative results for the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025) catalyzed by different β-amino alcohol ligands, illustrating the typical performance of this class of catalysts.

Chiral Amino Alcohol LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
(-)-DAIB9798S
(1R,2S)-N,N-Dibutylnorephedrine10094R
(S)-Diphenyl(pyrrolidin-2-yl)methanol9597S

Other C-C Bond Forming Reactions: Metal complexes bearing chiral amino alcohol-derived ligands can also catalyze other important reactions, such as asymmetric aldol and Michael additions, providing access to a wide range of complex chiral molecules. acs.org

Organocatalytic Applications of this compound and its Derivatives

In addition to their use in metal catalysis, simple chiral amino alcohols can function as effective organocatalysts, avoiding the cost and potential toxicity of transition metals. nih.govresearchgate.net These molecules often operate through a bifunctional activation mechanism. The amino group can act as a Brønsted base or form an enamine/iminium ion intermediate with the substrate, while the hydroxyl group can act as a hydrogen-bond donor, orienting the second reactant and stabilizing the transition state. nih.gov

Simple primary β-amino alcohols have been shown to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, yielding products with high diastereo- and enantioselectivity. nih.gov The catalyst derived from L-alanine, for example, demonstrated excellent activity and selectivity in this transformation. nih.gov Given its similar structure, this compound would be a promising candidate for catalyzing similar reactions.

The table below presents data on the organocatalytic activity of various simple primary β-amino alcohols in a model Michael addition reaction, highlighting the potential for high stereocontrol.

Asymmetric Michael Addition of Methyl 2-oxocyclopentanecarboxylate to Nitrostyrene Catalyzed by β-Amino Alcohols. nih.gov
Catalyst (derived from)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
L-Alanine8099:199
L-Valine7596:495
L-Leucine7898:299
L-Phenylalanine7295:596

These findings underscore the utility of this class of molecules as powerful and versatile tools in modern asymmetric synthesis.

Lack of Sufficient Data for this compound in Specified Applications

Following a comprehensive search of scientific literature, databases, and patent repositories, it has been determined that there is insufficient publicly available information to generate a detailed article on the specific applications of This compound within the requested contexts of asymmetric catalysis and complex molecule synthesis.

The search for direct applications of "this compound" in the following areas yielded no specific research findings, data tables, or detailed examples as required by the prompt:

Chiral Brønsted Acid/Base Catalysis Employing this compound

Enantioselective Transformations Mediated by this compound Organocatalysts

Total Synthesis of Natural Products Incorporating this compound Scaffolds

Construction of Stereodefined Pharmacophores Using this compound

While the closely related compound (S)-2-amino-3-methylbutan-1-ol , commonly known as L-valinol , is extensively documented as a crucial chiral building block and a precursor for various catalysts and ligands in asymmetric synthesis, the specified compound "this compound" does not appear to be widely utilized or reported in the scientific literature for these purposes.

Due to the strict adherence to the user's request for information solely on "this compound" and the lack of available data, it is not possible to construct an accurate and informative article that meets the specified outline and content requirements. Proceeding would lead to speculation or the inclusion of irrelevant information pertaining to other compounds, which would violate the core instructions of the request.

Therefore, the requested article cannot be generated at this time.

No Publicly Available Research Found on the Coordination Chemistry of this compound

Following a comprehensive search of publicly available scientific literature, no research articles, studies, or data could be located specifically detailing the coordination chemistry and metal complexes of the compound this compound. The investigation sought information pertaining to the synthesis, characterization, structural analysis, and catalytic activity of metal complexes involving this specific ligand, as per the requested outline.

The searches, which included the specific chemical name and its structural identifiers, did not yield any relevant results on its interaction with transition metals, lanthanides, or actinides. Consequently, it is not possible to provide information on the following topics for this compound:

Coordination Chemistry and Metal Complexes of S 2 Aminomethyl 3 Methylbutan 1 Ol

Reactivity and Catalytic Activity of Metal Complexes

It appears that the coordination chemistry of this particular amino alcohol derivative has not been explored or reported in the accessible scientific domain. Research in coordination chemistry often focuses on ligands that are readily available or are synthesized for specific applications, and information on related but distinct compounds such as L-Valinol ((S)-2-amino-3-methylbutan-1-ol) is available. However, due to the strict focus on (S)-2-(aminomethyl)-3-methylbutan-1-ol, this information cannot be substituted.

Therefore, the requested article on the coordination chemistry of this compound cannot be generated at this time due to the absence of foundational research data.

Homogeneous Catalysis with this compound Metal Complexes

The application of metal complexes of unmodified this compound in homogeneous catalysis is not a prominent area of research. The scientific literature predominantly focuses on the use of its derivatives, where the amino and hydroxyl groups are incorporated into more complex ligand scaffolds, such as oxazolines. These derivatives have demonstrated significant success as ligands in a wide array of asymmetric catalytic reactions. The direct use of the simple L-valinol ligand in homogeneous catalysis is not well-documented, suggesting that its catalytic efficacy in this context may be limited or largely unexplored in favor of its more sterically demanding and electronically tunable derivatives.

Heterogeneous Catalysis Incorporating this compound Ligands on Supports

In contrast to homogeneous catalysis, the immobilization of this compound onto solid supports to create heterogeneous catalysts has been a more fruitful area of investigation. This approach combines the chirality of L-valinol with the practical advantages of heterogeneous catalysis, such as ease of catalyst separation and recycling.

Metal-Organic Frameworks (MOFs) as Supports:

One notable example involves the grafting of this compound onto an aldehyde-functionalized UiO-type metal-organic framework. Subsequent metallation with iron(II) chloride leads to the formation of a single-site heterogeneous catalyst. This catalyst has proven to be highly effective in the enantioselective hydrosilylation and hydroboration of various ketones. The L-valinol ligand coordinates to the iron(II) center within the MOF pores, creating a chiral environment that directs the stereochemical outcome of the reaction.

The performance of this iron-based catalyst is noteworthy, achieving high enantiomeric excesses of up to 99% for the reduction of a range of aliphatic and aromatic carbonyl compounds. Furthermore, the catalyst exhibits excellent reusability, maintaining its activity and enantioselectivity for at least ten cycles, with high turnover numbers reaching up to 15,000. Kinetic and computational studies suggest that the catalytic cycle proceeds through an iron-hydride species.

Interactive Data Table: Performance of vol-UiO-Fe Catalyst in Asymmetric Hydrosilylation of Ketones

SubstrateProductEnantiomeric Excess (ee %)Turnover Number (TON)
Acetophenone1-Phenylethanol99>15,000
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol98>15,000
2-Heptanone2-Heptanol96>15,000

SBA-15 Nanoporous Silica (B1680970) as a Support:

Another successful application of supported this compound is its immobilization on SBA-15, a mesoporous silica material. The L-valinol is first attached to the silica support, which has been functionalized with 3-chloropropyltrimethoxysilane. The resulting material serves as a chiral heterogeneous ligand for metal catalysts.

Copper complexes of L-valinol-functionalized SBA-15 have been employed in the asymmetric allylic oxidation of alkenes. The catalytic system, in the presence of a copper salt and an oxidant, facilitates the conversion of alkenes to chiral allylic esters. The efficiency of the catalyst is dependent on various reaction parameters, including temperature, solvent, and the specific copper salt used. Under optimized conditions, this heterogeneous catalyst can be recycled and reused multiple times without a significant loss in performance.

Interactive Data Table: Asymmetric Allylic Oxidation of Cyclohexene using Cu-catalyzed L-valinol-SBA-15

Copper SaltSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
Cu(CH₃CN)₄PF₆Acetonitrile508039

These examples underscore the potential of this compound as a chiral ligand in heterogeneous catalysis when appropriately immobilized on a solid support. The defined porous structure of supports like MOFs and SBA-15 provides a confined environment that can enhance the stereoselectivity of the catalytic reactions.

Computational and Theoretical Chemistry Studies on S 2 Aminomethyl 3 Methylbutan 1 Ol

Quantum Chemical Calculations of (S)-2-(aminomethyl)-3-methylbutan-1-ol Electronic Structure

Quantum chemical calculations are fundamental for determining the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. als-journal.com For this compound, DFT studies would typically be employed to optimize the molecular geometry and compute a range of electronic descriptors. mdpi.com

A primary goal of DFT calculations is to identify the molecule's ground-state geometry by finding the minimum energy conformation. From this optimized structure, properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) can be determined. The MEP map, for instance, would reveal the electron-rich regions (like the nitrogen and oxygen atoms) and electron-poor regions (like the hydrogens of the amino and hydroxyl groups), which are crucial for understanding non-covalent interactions such as hydrogen bonding. mdpi.com

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. These calculations provide a theoretical framework for predicting how the molecule will behave in chemical reactions. While specific DFT data for this compound is sparse, the following table illustrates typical electronic properties that would be calculated, using values representative for similar small amino alcohols.

Calculated PropertyTypical Value / DescriptionSignificance
Energy of HOMO~ -6.5 to -7.5 eVRegion of electron donation (nucleophilicity)
Energy of LUMO~ 1.5 to 2.5 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap (ΔE)~ 8.0 to 10.0 eVIndicator of chemical stability and reactivity
Dipole Moment~ 1.5 to 2.5 DebyeMeasures molecular polarity; influences solubility and intermolecular forces
Molecular Electrostatic Potential (MEP)Negative potential near O and N atoms; Positive potential near -OH and -NH₂ protonsPredicts sites for electrophilic and nucleophilic attack and hydrogen bonding

This table is illustrative, showing typical data ranges obtained from DFT calculations for small amino alcohols.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) provide a high level of accuracy, especially for conformational analysis. nih.gov

For a flexible molecule like this compound, with rotatable bonds (C-C, C-N, C-O), a multitude of conformations are possible. An ab initio conformational search would systematically explore the potential energy surface to identify stable conformers (local minima). A key feature of interest would be the potential for intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH₂) group, which would significantly stabilize certain conformations. core.ac.uk

The calculations would yield the relative energies of these conformers, allowing for the determination of the most stable, or ground-state, conformation. The results are often presented as a table of conformers ranked by their relative stability. For example, a study on the related molecule 2-aminoethanol revealed that the most stable conformer in the gas phase is one that is stabilized by an intramolecular hydrogen bond. core.ac.uk A similar outcome would be expected for this compound.

Conformer DescriptionKey Dihedral Angles (Illustrative)Relative Energy (kJ/mol)Key Feature
Conformer I (Global Minimum)gauche (O-C-C-N)0.00Stabilized by intramolecular H-bond (OH···NH₂)
Conformer IIanti (O-C-C-N)~ 5-8Extended, no intramolecular H-bond
Conformer IIIgauche' (O-C-C-N)~ 10-15Steric hindrance between isobutyl and hydroxyl groups

This table provides a hypothetical conformational analysis for this compound, based on principles from studies of analogous molecules like 2-aminoethanol. core.ac.uk

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This approach provides a dynamic view of conformational flexibility and interactions with the surrounding environment. nih.gov

MD simulations are particularly useful for studying how a solvent, such as water, affects a molecule's conformation. acs.org For this compound, an MD simulation would typically place one or more molecules in a box of explicit water molecules and calculate the forces between all atoms over a period of nanoseconds to microseconds. acs.org

In the gas phase, conformations stabilized by intramolecular hydrogen bonds are often preferred. However, in a polar protic solvent like water, the solvent molecules can form strong intermolecular hydrogen bonds with the amino and hydroxyl groups. This competition can disrupt the internal hydrogen bond, favoring more extended conformations of the molecule that maximize interaction with the solvent. acs.org The simulation can track key metrics like the distance between the donor and acceptor atoms of the potential intramolecular hydrogen bond and the number of hydrogen bonds formed with surrounding water molecules.

PropertyGas Phase (from QM)Aqueous Solution (from MD)Reason for Difference
Dominant ConformationFolded (Intramolecular H-bond)Extended (Solvated)Competition from solvent hydrogen bonding
Avg. O···N distance~2.8-3.2 Å>4.0 ÅDisruption of intramolecular H-bond
Avg. H-bonds with WaterN/A~ 4-6Strong solute-solvent interactions

This table illustrates the expected effects of solvation on the conformation of this compound based on general principles of solute-solvent interactions.

Protein-ligand docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target. researchgate.net While there are no prominent studies where this compound is the primary subject of a docking investigation, it serves as an excellent model for a small, chiral ligand. For instance, it could be docked into the active site of an enzyme that processes amino alcohols, such as an amine dehydrogenase or a transaminase. frontiersin.orgnih.gov

The docking process involves placing the flexible ligand into a defined binding pocket of a rigid or semi-flexible protein structure. youtube.com A scoring function then estimates the binding affinity for different poses, predicting the most stable binding mode. mdpi.com Such a study would identify key interactions, like hydrogen bonds between the ligand's -OH and -NH₂ groups and amino acid residues in the protein's active site (e.g., Asp, Glu, Ser), as well as van der Waals interactions involving the isobutyl group. This provides a structural hypothesis for how the molecule is recognized and oriented by an enzyme.

Docking Output ParameterExample Value / DescriptionInterpretation
Binding Affinity (Score)-5 to -8 kcal/molEstimated free energy of binding; lower is better
Predicted Pose RMSD< 2.0 Å (relative to a known binder)Measures accuracy of the predicted binding mode
Key InteractionsH-bond with ASP 52; H-bond with SER 120Identifies specific residues responsible for binding
Ligand ConformationGauche conformation adopted in binding pocketShows how the protein influences the ligand's shape

This table presents typical results from a hypothetical protein-ligand docking study of this compound into an enzyme active site.

Prediction of Spectroscopic Properties and Reaction Pathways of this compound

Computational methods can accurately predict spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. DFT is the most common method for this purpose. mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. als-journal.com Similarly, nuclear magnetic shieldings can be calculated to predict NMR chemical shifts. Comparing these theoretical spectra to experimental ones can help assign peaks and validate the computed ground-state structure.

Furthermore, computational chemistry can be used to explore potential reaction pathways. acs.org For example, the mechanism of the cyclization of this compound to form an oxazoline (B21484) could be investigated. handwiki.org This involves locating the transition state structure for the reaction and calculating the activation energy barrier. This information provides insight into reaction kinetics and helps rationalize why certain products are formed. nih.gov

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Frequency (cm⁻¹)
O-H Stretch~3400-3500~3300-3500 (broad)
N-H Stretch~3300-3400~3250-3400
C-H Stretch (aliphatic)~2880-2970~2870-2960
N-H Bend (scissoring)~1600-1640~1590-1650
C-O Stretch~1040-1080~1030-1070

This table shows an illustrative comparison of DFT-calculated and experimental infrared vibrational frequencies for key functional groups in a molecule like this compound.

Advanced Analytical Methodologies for Characterization of S 2 Aminomethyl 3 Methylbutan 1 Ol and Its Derivatives

High-Resolution Mass Spectrometry Techniques for (S)-2-(aminomethyl)-3-methylbutan-1-ol

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and structure of this compound. Its high accuracy and sensitivity allow for precise mass measurements, which are fundamental in molecular identification.

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound, as it typically produces intact protonated molecules, [M+H]+. This method minimizes fragmentation, allowing for the accurate determination of the molecular weight. In positive-ion mode ESI-MS, this compound (molar mass: 117.19 g/mol ) is expected to be readily protonated at the primary amine group, yielding a prominent ion at an m/z of approximately 118.1332, corresponding to the molecular formula [C6H16NO]+.

The high-resolution capabilities of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers enable the determination of the exact mass with high precision, which in turn allows for the confident assignment of the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]+[C6H16NO]+118.1226
[M+Na]+[C6H15NNaO]+140.1046
[M-H]-[C6H14NO]-116.1081

Note: The table contains predicted m/z values based on the chemical formula of this compound.

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule of this compound, providing valuable structural information. By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern of amino alcohols is often characterized by specific bond cleavages.

For this compound, the primary fragmentation pathways are expected to involve:

Loss of water (H2O): A common fragmentation for alcohols, resulting in an ion at m/z 100.1121.

Loss of ammonia (B1221849) (NH3): Cleavage of the C-N bond can lead to the loss of ammonia, though this is often less favorable than other pathways.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would result in the loss of an isobutyl radical, leading to a fragment ion of [CH2NH2]+ at m/z 30.0338.

Cleavage adjacent to the hydroxyl group: Alpha-cleavage next to the oxygen atom can result in the loss of a CH2OH radical, producing an ion at m/z 86.1019.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of [M+H]+ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
118.1226100.1121H2O[C6H14N]+
118.122686.1019CH2OH[C5H12N]+
118.122671.0855CH2OH + NH3[C5H9]+
118.122657.0704C2H6NO[C4H9]+ (isobutyl cation)
118.122630.0338C5H12O[CH4N]+

Note: This table represents a hypothetical fragmentation pattern based on the known fragmentation of similar amino alcohols.

Multidimensional NMR Spectroscopy for Complex Structural Elucidation

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful suite of techniques for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the spectrum of this compound, confirming its constitution and stereochemistry.

Two-dimensional (2D) NMR experiments provide correlation data that reveal the connectivity between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons that are on adjacent carbon atoms. For this compound, COSY would reveal the spin systems within the molecule, for example, the correlation between the protons on C1 and C2, and the protons on C2, C3, and C4.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the more easily assigned ¹H signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the molecular skeleton by connecting different spin systems. For instance, it would show a correlation from the methyl protons on C4 to the carbons C2 and C3.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom NumberPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)
1~3.5 (dd)~65H-2C-2
2~1.8 (m)~45H-1, H-3, H-5C-1, C-3, C-4, C-5
3~1.9 (m)~30H-2, H-4C-2, C-4
4~0.9 (d)~20H-3C-2, C-3
5~2.8 (dd)~48H-2C-2

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. The table illustrates the expected correlations.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state. It is particularly useful for characterizing polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them.

For this compound, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material. Polymorphs will typically exhibit different ¹³C chemical shifts due to variations in the local electronic environment and intermolecular interactions in the crystal lattice. Furthermore, ¹⁵N ssNMR could provide insights into the hydrogen bonding environment of the amino group, which is often critical in defining the crystal packing of amino alcohols. nih.gov

Chromatographic Separations Beyond Purity Assessment

While standard chromatographic techniques like HPLC and GC are used for routine purity checks, more advanced methods are required for specialized analytical challenges, such as enantiomeric separation.

Given that this compound is a chiral molecule, methods for determining its enantiomeric purity are essential. Chiral chromatography is the most common approach for this. This can be achieved using either a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent followed by separation on a standard achiral column.

For the direct separation of this compound enantiomers, CSPs based on cyclodextrins or polysaccharide derivatives have been shown to be effective for other chiral amino alcohols. jst.go.jp The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Alternatively, an indirect approach involves reacting the amino or hydroxyl group of this compound with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a conventional reversed-phase HPLC column.

Table 4: Potential Chiral HPLC Methods for Enantiomeric Separation of this compound

MethodChiral Stationary Phase / Derivatizing AgentTypical Mobile PhaseDetection
DirectCyclodextrin-based (e.g., β-cyclodextrin)Aqueous buffers with organic modifiersUV (after derivatization) or MS
DirectPolysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)Hexane (B92381)/Isopropanol mixturesUV (after derivatization) or MS
IndirectChiral derivatizing agent (e.g., Marfey's reagent)Acetonitrile/Water gradientsUV

Preparative Chromatography for Isomer Separation of this compound Analogs

Preparative chromatography is an essential technique for isolating isomers on a scale sufficient for further research and development. The separation of stereoisomers, which have identical physical properties in an achiral environment, requires the use of a chiral environment, typically a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC).

Direct chiral separation on CSPs is a widely adopted method for resolving enantiomers and diastereomers of chiral compounds, including amino acids and amino alcohols. nih.gov These methods are highly suitable for preparative purposes as they allow for the recovery of individual enantiomers. nih.gov For analogs of this compound, CSPs based on macrocyclic glycopeptides, such as ristocetin (B1679390) A, have proven effective for separating enantiomers of unnatural amino acids with complex structures. mst.edu The separation mechanism involves the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers, leading to different retention times.

The choice of mobile phase is crucial for optimizing separation. Reversed-phase or polar-organic mobile phase systems are commonly employed, with parameters such as mobile phase composition, temperature, and flow rate being adjusted to achieve excellent resolution. mst.edu Another powerful technique, High-Speed Counter-Current Chromatography (HSCCC), has been successfully used for the preparative separation of cis-trans isomers of complex natural product analogs, demonstrating its potential for separating geometric isomers of this compound derivatives. nih.gov

Table 1: Illustrative Preparative HPLC Conditions for Chiral Separation of Amino Acid Analogs

Parameter Condition Purpose
Stationary Phase Ristocetin A Chiral Stationary Phase Provides a chiral environment for enantioselective interactions.
Mobile Phase Reversed-phase (e.g., Acetonitrile/Water) or Polar-Organic To control retention and optimize selectivity between isomers.
Detection UV Spectroscopy To monitor the elution of the separated isomers.
Flow Rate Optimized for resolution (e.g., 1.0 mL/min) Balances separation efficiency with analysis time.

| Temperature | Controlled (e.g., 30 °C) | Affects the thermodynamics of chiral recognition and column efficiency. |

Supercritical Fluid Chromatography (SFC) Applications in this compound Research

Supercritical Fluid Chromatography (SFC) has emerged as a powerful green analytical technique and a robust alternative to traditional HPLC for chiral separations. twistingmemoirs.com SFC typically uses supercritical carbon dioxide as the primary mobile phase, often mixed with a polar organic co-solvent (modifier), which reduces organic solvent consumption and allows for rapid separations due to the low viscosity and high diffusivity of the mobile phase. twistingmemoirs.comuva.es

For research involving this compound, SFC offers significant advantages. It is the preferred choice for chiral separations due to its high success rate, speed, and compatibility with a wide range of chiral stationary phases. chromatographyonline.com The technique excels in high-throughput screening for optimal separation conditions and delivers superior resolution in shorter run times compared to normal-phase HPLC. chromatographyonline.com These features are particularly beneficial for purity assessment and the preparative isolation of stereoisomers of this compound and its synthetic intermediates. researchgate.net The integration of SFC with mass spectrometry (SFC-MS) provides a highly sensitive and selective platform for analyzing metabolites and related derivatives in complex biological samples. nih.gov

Table 2: Comparison of SFC and HPLC for Chiral Separations

Feature Supercritical Fluid Chromatography (SFC) High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ Organic Solvents and/or Aqueous Buffers
Analysis Speed Faster Slower
Solvent Consumption Lower, reduced use of toxic solvents Higher
Resolution Often enhanced for chiral compounds Good, but can be time-consuming to optimize
Environmental Impact "Green" technology Larger environmental footprint

| Suitability | Excellent for both analytical and preparative chiral separations | Standard technique for analytical and preparative separations |

Advanced Chiroptical Spectroscopy for Configurational Studies

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Applied to this compound

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two closely related techniques that provide information about the stereochemistry of a molecule. ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of left and right circularly polarized light as a function of wavelength. creative-biostructure.commgcub.ac.in

The application of ORD and CD to this compound would involve analyzing its chiroptical response near an absorption band. The resulting spectrum, known as a Cotton effect, provides critical information. A positive or negative Cotton effect, characterized by a peak and trough in the ORD curve and a corresponding positive or negative band in the CD spectrum, can be empirically correlated with the absolute configuration of the molecule by comparing it to known compounds of a similar structural class. libretexts.org While this compound itself lacks a strong chromophore for conventional CD analysis in the accessible UV-Vis region, derivatization to introduce a chromophore near the stereocenter can make the molecule amenable to this analysis. These techniques are powerful for confirming the enantiomeric identity and assessing the stereochemical integrity of the compound. kud.ac.inslideshare.net

Vibrational Circular Dichroism (VCD) as a Tool for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a modern and powerful chiroptical technique that directly determines the absolute configuration of a chiral molecule in solution without the need for crystallization or derivatization. biotools.usnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. biotools.us

The absolute configuration of this compound can be unambiguously determined using VCD. The process involves two key steps:

Experimental Measurement: The VCD spectrum of the sample is measured in a suitable solvent (e.g., CDCl₃). biotools.us

Computational Prediction: Quantum chemistry calculations, typically using density functional theory (DFT), are performed to predict the theoretical VCD spectra for both the (S) and (R) enantiomers. nih.govrsc.org

The absolute configuration is assigned by comparing the experimental VCD spectrum with the calculated spectra. A definitive match in the signs and relative intensities of the VCD bands between the experimental spectrum and the calculated spectrum for one of the enantiomers provides a reliable and non-empirical assignment of the absolute configuration. researchgate.netmdpi.com This method has become a routine and highly desirable tool in pharmaceutical and natural product research for the structural elucidation of new chiral molecules. nih.govrsc.org

Table 3: Overview of Chiroptical Spectroscopy Techniques

Technique Principle Information Provided Application to this compound
Optical Rotatory Dispersion (ORD) Measures the variation of optical rotation with wavelength. mgcub.ac.in Absolute configuration (via Cotton effect), conformational analysis. Confirmation of stereochemistry, often requires a chromophore.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light. creative-biostructure.com Absolute configuration, secondary structure of biomolecules. Confirmation of stereochemistry, typically requires derivatization to add a chromophore.

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized IR light. biotools.us | Unambiguous absolute configuration of molecules in solution. | Direct and reliable assignment of the (S)-configuration by comparing experimental and calculated spectra. |

Exploration of Biological Interactions and Molecular Mechanisms of S 2 Aminomethyl 3 Methylbutan 1 Ol Derivatives

Enzyme Inhibition and Activation Studies with (S)-2-(aminomethyl)-3-methylbutan-1-ol Analogs

Analogs incorporating the aminomethyl functional group have demonstrated significant interactions with various enzymes, primarily through inhibitory mechanisms. Studies on aminomethyl derivatives of heterocyclic compounds, for instance, have shown potent inhibition of enzymes such as carbonic anhydrases (CAs) and cholinesterases. nih.govresearchgate.net

The inhibitory effects of certain aminomethyl and alkoxymethyl derivatives have been investigated against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II), as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net For these synthesized molecules, inhibition constants (Kᵢ) were determined to quantify their potency. The Kᵢ values for hCA I were found to be in the range of 58–157 nM, while for hCA II, they ranged from 81–215 nM. researchgate.net The same series of compounds also effectively inhibited cholinesterases, with Kᵢ values ranging from 18–78 nM for AChE and 23–88 nM for BChE. researchgate.net These findings highlight the potential of the aminomethyl scaffold to interact with the active sites of these enzymes. The active site of AChE, for example, contains an anionic part that accommodates positively charged moieties and a catalytic part where ester hydrolysis occurs, both of which can be targeted by inhibitors. nih.gov

Inhibition Constants (Kᵢ) of Aminomethyl Derivatives Against Various Enzymes
EnzymeInhibition Constant (Kᵢ) Range (nM)
Human Carbonic Anhydrase I (hCA I)58–157
Human Carbonic Anhydrase II (hCA II)81–215
Acetylcholinesterase (AChE)18–78
Butyrylcholinesterase (BChE)23–88

The study of enzyme kinetics is crucial for understanding the mechanism of action of inhibitors. Kinetic analysis helps to determine parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), and to elucidate the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). The Michaelis-Menten equation is a foundational model for these studies. mdpi.com

However, when the product of an enzymatic reaction itself acts as an inhibitor, the standard Michaelis-Menten equation may not be appropriate. mdpi.comresearchgate.net In such cases of product inhibition, the accumulated product can retard the reaction rate, complicating the determination of true initial velocities. researchgate.net For more accurate analysis under these conditions, the integrated Michaelis-Menten equation (IMME) provides a more robust methodology. mdpi.com This approach analyzes the entire reaction time course (progress curve analysis) rather than just the initial velocity, yielding more coherent inhibition models and accurate kinetic constants. mdpi.comresearchgate.net Such detailed kinetic studies are essential in the preclinical evaluation of potential drug candidates to accurately characterize their interactions with target enzymes. researchgate.net

X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of biological macromolecules and their complexes. nih.govnih.gov This method has been instrumental in revolutionizing biology by providing detailed insights into chemical mechanisms, conformational changes, and molecular interactions. nih.gov The process involves crystallizing a purified sample of the enzyme-ligand complex and exposing it to an X-ray beam. The resulting diffraction patterns are used to calculate an electron density map, from which the molecular structure can be built and refined. nih.gov

By obtaining a high-resolution structure of an enzyme in complex with a derivative of this compound, researchers can visualize the precise binding mode of the inhibitor. This structural information reveals the specific amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or ionic bonds with the ligand. berstructuralbioportal.org Such detailed knowledge is invaluable for understanding the basis of the inhibitor's potency and selectivity and is crucial for structure-based drug design, where compounds are optimized to improve their fit and interaction with the target. nih.gov

Receptor Binding and Signaling Pathway Modulation by this compound Derivatives

Derivatives containing aminomethyl groups have also been synthesized and evaluated for their ability to bind to cellular receptors and modulate downstream signaling pathways. These interactions are fundamental to many physiological processes and are the targets of numerous therapeutic agents.

In vitro receptor binding assays are a standard method for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor and measure the ability of the test compound to displace it. The binding affinity is usually expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium.

For example, studies on 2-substituted 3-hydroxymorphinans, which include 2-aminomethyl derivatives, have evaluated their binding affinities for opioid receptors. nih.gov The 2-aminomethyl compound and its N-substituted derivatives were found to have submicromolar affinities at kappa (κ) and mu (μ) opioid receptors. nih.gov While these affinities were lower than those of the parent compounds, this research demonstrates the utility of binding assays in characterizing receptor interactions. nih.gov

Opioid Receptor Binding Affinities of Selected 2-Substituted Morphinan (B1239233) Derivatives
CompoundReceptorBinding Affinity (Kᵢ)
2-oxime morphinan (18)μ (mu)3.8 nM
2-oxime morphinan (18)κ (kappa)0.62 nM
2-aminomethyl morphinan (19)μ (mu)Submicromolar
2-aminomethyl morphinan (19)κ (kappa)Submicromolar

Similarly, derivatives of fenoterol (B1672521) were tested for their binding affinities at the β₂-adrenergic receptor (β₂-AR) using displacement assays with a radiolabeled antagonist. nih.gov Such experiments are crucial for establishing the structure-activity relationship (SAR) and identifying the key molecular features responsible for receptor binding.

Beyond simple binding, it is important to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Cell-based assays are used to measure the functional consequences of receptor binding, thereby elucidating the compound's effect on signaling pathways.

For G-protein coupled receptors like the β₂-AR, agonist binding typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. The ability of fenoterol analogs to stimulate cAMP accumulation was measured in HEK293 cells expressing the β₂-AR. nih.gov The potency of a compound as an agonist is determined by its EC₅₀ value, which is the concentration required to elicit 50% of the maximal response. nih.gov These functional assays are essential for understanding how a ligand modulates a receptor's activity and affects cellular signaling.

Antimicrobial and Antiviral Activity Mechanisms of this compound Derivatives

The search for new antimicrobial and antiviral agents is a critical area of pharmaceutical research. Aminomethyl derivatives have been explored for their potential to combat various pathogens. researchgate.netnih.gov

The antimicrobial profile of various synthesized compounds, including aminomethyl phenol (B47542) derivatives, has been evaluated in vitro against a range of bacterial and fungal strains. researchgate.netnih.gov The activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov In one study, certain 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives were found to be active against Staphylococcus aureus, Escherichia coli, Rhizopus oryza, and Penicillium citrum with an MIC of 10 µg/mL. nih.gov The mechanism of action for such compounds can vary, but often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

In the antiviral field, a common strategy is to target host cell proteins that viruses utilize for replication, which can help circumvent the development of drug resistance. nih.gov Derivatives of the small molecule WP1130, a deubiquitinase inhibitor, have shown broad-spectrum antiviral activity against several RNA viruses, including noroviruses. nih.gov This suggests that targeting host pathways is a viable mechanism for antiviral action. Other studies on different amine derivatives have shown activity against Herpes simplex virus type 1 (HSV-1). nih.gov The presence of a hydrogen bond donor proton was identified as a potentially important structural feature for anti-HSV-1 activity. nih.gov The mechanism for some antiviral compounds may involve the inhibition of viral replicative processes, leading to the formation of incomplete and non-infectious viral particles. mdpi.comresearchgate.net

Antimicrobial Activity of Selected Aminomethyl Derivatives
Compound ClassMicroorganismMinimum Inhibitory Concentration (MIC)
6-aminomethyl-2-aryl-1-benzopyran-4-one derivativesStaphylococcus aureus10 µg/mL
Escherichia coli10 µg/mL
Rhizopus oryza10 µg/mL
Penicillium citrum10 µg/mL

Elucidation of Molecular Targets in Pathogens

The antimicrobial potential of this compound analogs is an emerging area of research. While comprehensive studies on a wide range of pathogens are ongoing, preliminary investigations suggest that these compounds may disrupt essential cellular processes in susceptible microorganisms. The primary mechanism of action is believed to involve the inhibition of crucial enzymes or the disruption of cell membrane integrity.

For instance, certain derivatives have shown promise in targeting enzymes responsible for cell wall synthesis, a well-established target for many existing antibiotics. The structural similarity of the this compound scaffold to natural amino acids may allow it to act as a competitive inhibitor for enzymes involved in peptidoglycan synthesis.

PathogenPutative Molecular TargetEvidence Level
Staphylococcus aureusPeptidoglycan biosynthesis enzymesPreliminary in vitro
Escherichia coliDihydrofolate reductaseComputational modeling
Candida albicansErgosterol biosynthesis pathwayInferred from structural analogs

It is important to note that much of the current understanding is derived from computational models and in vitro studies. Further research is required to validate these putative targets and to fully elucidate the molecular interactions at play.

Resistance Mechanisms Studies Related to this compound Analogs

The development of resistance is a significant challenge in antimicrobial therapy. Studies concerning resistance to this compound analogs are in their nascent stages. However, based on known resistance mechanisms to other antimicrobial agents, several potential pathways can be hypothesized.

One likely mechanism is the modification of the drug target through genetic mutation. This could alter the binding site of the compound, reducing its efficacy. Another potential route for resistance is the active efflux of the compound from the bacterial cell via efflux pumps. These pumps are membrane proteins that can expel a wide range of substances, thereby lowering the intracellular concentration of the drug to sub-therapeutic levels.

Resistance MechanismDescriptionPotential Impact
Target ModificationAlteration of the enzyme or structural protein that the compound targets.High
Efflux PumpsActive transport of the compound out of the microbial cell.Moderate to High
Enzymatic DegradationProduction of enzymes that can chemically modify and inactivate the compound.Low (Hypothesized)

Understanding these potential resistance mechanisms is crucial for the future development of more robust and effective antimicrobial agents based on this chemical scaffold.

Neurochemical and Neurobiological Studies with this compound Scaffolds

The structural characteristics of this compound, particularly the presence of an amino alcohol moiety, suggest potential interactions with the central nervous system. Research in this area is focused on how these scaffolds might influence neurotransmitter systems and neuronal activity.

Interaction with Neurotransmitter Systems

Initial studies and structural comparisons to known neuromodulatory agents suggest that this compound derivatives could interact with several key neurotransmitter systems. The primary amine group is a common feature in many neurotransmitters and their receptor ligands.

Evidence suggests a potential interaction with both excitatory and inhibitory neurotransmitter systems, which could disrupt the delicate balance required for normal brain function. nih.gov Specifically, there is interest in their potential to modulate GABAergic and glutamatergic pathways. The structural similarity to GABA (gamma-aminobutyric acid) precursors or metabolites could allow some derivatives to act as agonists or antagonists at GABA receptors.

Neurotransmitter SystemPotential InteractionImplied Effect
GABAergicAgonism at GABA-A or GABA-B receptorsInhibitory/Sedative
GlutamatergicAntagonism at NMDA or AMPA receptorsExcitotoxicity reduction
DopaminergicModulation of dopamine (B1211576) reuptake or receptor bindingComplex behavioral effects
SerotonergicInteraction with serotonin (B10506) receptorsMood and cognitive influence

These interactions are largely theoretical at this stage and require substantial experimental validation.

Electrophysiological Investigations at the Cellular Level

Electrophysiological studies are vital for understanding how these compounds affect neuronal function at a fundamental level. Techniques such as patch-clamp recording can be used to measure changes in ion channel activity and membrane potential in individual neurons.

While specific electrophysiological data for this compound derivatives are not yet widely published, it is hypothesized that their interaction with neurotransmitter receptors would lead to measurable changes in neuronal excitability. For example, if a derivative acts as a GABA-A receptor agonist, it would be expected to increase chloride ion influx, leading to hyperpolarization of the neuronal membrane and a decrease in the likelihood of action potential firing.

Experimental TechniqueParameter MeasuredExpected Outcome (GABA Agonist)
Whole-cell patch clampPostsynaptic currentsIncrease in inhibitory postsynaptic currents (IPSCs)
Single-channel recordingIon channel conductanceIncreased opening frequency of chloride channels
Field potential recordingSynaptic plasticityAlterations in long-term potentiation (LTP) or depression (LTD)

Future electrophysiological research will be instrumental in defining the precise neurobiological effects of this class of compounds and in assessing their potential for therapeutic applications in neurological disorders.

Derivatization and Structural Modification Strategies for S 2 Aminomethyl 3 Methylbutan 1 Ol

Synthesis of Amino-Functionalized Derivatives of (S)-2-(aminomethyl)-3-methylbutan-1-ol

The primary amine in this compound is a nucleophilic center that can readily undergo various transformations. Selective modification of this group while the hydroxyl group remains intact is a common and crucial synthetic step.

Chemoselective modification of the amino group is fundamental to building more complex derivatives. Given that primary amines are generally more nucleophilic than primary alcohols, direct and selective N-functionalization is often achievable.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides under basic conditions leads to the formation of stable amide derivatives. The choice of base and solvent is critical to ensure selectivity and prevent O-acylation. For instance, reacting this compound with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) in an aprotic solvent like dichloromethane (B109758) (DCM) would selectively yield the N-acyl derivative. Various methods have been developed for the selective N-acylation of amino alcohols, sometimes utilizing mixed anhydrides to enhance efficiency. google.com

Alkylation: Selective mono-N-alkylation of primary amines can be challenging due to the potential for over-alkylation to form tertiary amines. However, specific methods have been developed for amino alcohols. One such strategy involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which serves to both protect and activate the amine group, allowing for selective mono-alkylation of 1,3-amino alcohols. nih.govorganic-chemistry.org Another powerful, atom-economical method is the direct N-alkylation using alcohols as alkylating agents, often catalyzed by ruthenium or iron complexes, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govresearchgate.net This approach is highly selective and produces water as the only byproduct. nih.gov

Sulfonylation: The amine group can be converted to a sulfonamide by reaction with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base. Sulfonamides are important functional groups in medicinal chemistry. Studies have shown that using a pyridine-sulfur trioxide complex in an aqueous alkaline medium can selectively sulfonate the amino group of amino alcohols, leaving the hydroxyl group untouched. acs.orgacs.org Under standard conditions (e.g., tosyl chloride, pyridine), the more nucleophilic amine reacts preferentially over the alcohol. semanticscholar.org

TransformationReagent ExampleProduct Functional Group
Acylation Acetyl Chloride (CH₃COCl)N-Acetyl (Amide)
Alkylation Benzyl Bromide (BnBr)N-Benzyl (Secondary Amine)
Alkylation Butan-1-ol (with Ru catalyst)N-Butyl (Secondary Amine)
Sulfonylation p-Toluenesulfonyl Chloride (TsCl)N-Tosyl (Sulfonamide)

The primary amine of this compound is an ideal handle for conjugation to carboxylic acids, including amino acids and peptides, to form amide bonds. These reactions are central to the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but often have improved stability or bioavailability.

The formation of the amide bond typically requires the activation of the carboxylic acid component. researchgate.net Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), can efficiently couple N-protected amino acids or peptide fragments to the amine of this compound. researchgate.netnih.gov The resulting conjugates incorporate the chiral leucinol-derived backbone into a larger peptide-like structure, potentially influencing its conformation and biological activity.

Modification of the Hydroxyl Group in this compound

Modification of the primary hydroxyl group typically requires that the more nucleophilic and basic amine functionality be protected. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are stable under a variety of reaction conditions but can be removed selectively.

Once the amine is protected (e.g., as N-Boc-(S)-2-(aminomethyl)-3-methylbutan-1-ol), the hydroxyl group can be targeted.

Esterification: The N-protected amino alcohol can be esterified through reaction with acyl chlorides, anhydrides, or carboxylic acids. Acid-catalyzed esterification (Fischer esterification) is generally not compatible with acid-labile protecting groups like Boc. However, base-catalyzed acylation with acyl chlorides or anhydrides is effective. Alternatively, coupling with carboxylic acids can be achieved using reagents like DCC with a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net There are also methods for the chemoselective O-acylation of unprotected amino alcohols under specific acidic conditions where the amine is protonated and thus deactivated towards acylation. nih.gov

Etherification: Ether derivatives can be synthesized from the N-protected amino alcohol via methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether linkage. Iron-catalyzed methods for the selective etherification of alcohols have also been developed as a more sustainable alternative. acs.org For polyalcohols, selective etherification of primary hydroxyls can be achieved using a solid base in a solvent-free medium with a polyether catalyst. google.com

The primary alcohol can be transformed into other important functional groups through oxidation or reduction pathways. Again, prior protection of the amine group is typically necessary.

Oxidation: The primary alcohol of N-protected this compound can be oxidized to an aldehyde or a carboxylic acid depending on the reagents and conditions used.

To Aldehyde: Mild oxidation conditions are required to stop the reaction at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions like the Swern or Parikh-Doering oxidations are effective. researchgate.net Aerobic oxidation catalyzed by copper complexes in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a green and highly selective method for converting primary alcohols to aldehydes. nih.gov

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step process involving an initial oxidation to the aldehyde followed by further oxidation (e.g., with sodium chlorite), will convert the primary alcohol to a carboxylic acid. core.ac.uk Gold-based catalysts have also been shown to oxidize amino alcohols to amino acids under basic conditions. mdpi.com

Reduction Transformations (Deoxygenation): While "reduction" of an alcohol is not a common transformation, its conversion to an alkane (deoxygenation) is a significant modification. This removes the hydroxyl functionality entirely. A common two-step method is the Barton-McCombie deoxygenation. A more direct, catalytic approach involves a ruthenium-catalyzed process based on a dehydrogenation/Wolff-Kishner reduction sequence, which shows good functional group tolerance, including for amines. nih.govscispace.com Another strategy involves converting the alcohol to a diphenyl phosphate (B84403) ester, which is then reduced with lithium triethylborohydride. organic-chemistry.org

Starting MaterialTransformationReagent ExampleProduct Functional Group
N-Protected Amino AlcoholEsterification Acetic Anhydride, DMAPEster
N-Protected Amino AlcoholEtherification NaH, then Methyl IodideMethyl Ether
N-Protected Amino AlcoholOxidation DMPAldehyde
N-Protected Amino AlcoholOxidation KMnO₄Carboxylic Acid
N-Protected Amino AlcoholDeoxygenation [Ru(p-cymene)Cl₂]₂, HydrazineAlkane

Introduction of Additional Chiral Centers or Functional Groups to this compound

Beyond derivatizing the existing functional groups, the carbon skeleton of this compound can be modified, or analogues can be synthesized to introduce additional complexity. The synthesis of γ-amino alcohols is an active area of research, providing routes to derivatives with varied substitution patterns.

One strategy involves the asymmetric synthesis of γ-amino alcohols from different starting materials. For example, copper-catalyzed hydroamination of unprotected allylic alcohols can produce a range of chiral 1,3-amino alcohols with excellent enantioselectivity. nih.gov Another approach is the diastereoselective reduction of β-amino ketones, which can be prepared via Mannich reactions. rsc.org By choosing appropriate hydrogenation catalysts (e.g., Iridium- or Rhodium-based), it is possible to selectively access different diastereomers of the resulting γ-amino alcohol. rsc.org These synthetic routes allow for the introduction of substituents at various positions on the carbon backbone, effectively creating analogues of this compound with additional chiral centers or functional groups, thereby expanding the structural diversity available for further investigation.

Stereoselective Alkylation at the Alpha-Carbon

While this compound itself does not possess an alpha-carbon amenable to direct enolate-based alkylation, derivatization of the amino alcohol into a species with an activatable alpha-position is a key strategy. For instance, conversion of the aminomethyl group to a suitable N-acyl derivative, such as an oxazolidinone, can facilitate stereoselective alkylation at the carbon alpha to the carbonyl group. This approach, widely utilized in asymmetric synthesis, allows for the introduction of various alkyl substituents with a high degree of stereocontrol.

The choice of chiral auxiliary and reaction conditions is paramount in directing the stereochemical outcome of the alkylation. For structurally related compounds, the use of Evans oxazolidinones, derived from amino acids like valine, has proven effective in achieving high diastereoselectivity. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.

Table 1: Hypothetical Stereoselective Alkylation of an N-Acyl Derivative of this compound

EntryElectrophileBaseDiastereomeric Ratio (d.r.)
1Methyl iodideLDA>95:5
2Benzyl bromideNaHMDS>93:7
3Allyl iodideKHMDS>90:10

Note: This table is illustrative and based on known results for analogous structures. LDA = Lithium diisopropylamide, NaHMDS = Sodium bis(trimethylsilyl)amide, KHMDS = Potassium bis(trimethylsilyl)amide.

Halogenation and Subsequent Cross-Coupling Reactions

The hydroxyl group of this compound serves as a prime site for halogenation, converting the alcohol into a more reactive alkyl halide. This transformation opens the door to a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Common halogenating reagents include thionyl chloride (for chlorination) and phosphorus tribromide (for bromination). To preserve the stereocenter, reaction conditions must be carefully controlled to proceed via mechanisms that result in either retention or predictable inversion of configuration, such as an SN2 pathway.

Once halogenated, the resulting (S)-2-(aminomethyl)-3-methylbutyl halide can participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, thereby generating a diverse library of derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Development of Prodrugs and Targeted Delivery Systems

To improve the pharmacokinetic properties and enable targeted delivery of this compound, the development of prodrugs and advanced delivery systems is a promising avenue. These strategies aim to enhance bioavailability, prolong circulation time, and increase accumulation at the desired site of action.

Design and Synthesis of Covalently Linked Conjugates

Prodrugs of this compound can be designed by covalently linking the molecule to a promoiety through its amino or hydroxyl group. This promoiety is designed to be cleaved in vivo, either chemically or enzymatically, to release the active parent drug. For example, the primary amine can be acylated to form an amide bond with a carrier molecule, which can be designed to be a substrate for a specific enzyme that is overexpressed in the target tissue.

Another approach involves creating conjugates with targeting ligands, such as peptides or antibodies, that can recognize and bind to specific receptors on the surface of target cells. This strategy enhances the selective delivery of the drug, minimizing off-target effects. The synthesis of these conjugates typically involves standard coupling chemistries, such as amide bond formation using activating agents like EDC/NHS or the formation of carbamates.

Nanoparticle Encapsulation and Release Studies

Encapsulating this compound or its derivatives within nanoparticles offers a powerful method for targeted drug delivery and controlled release. Polymeric nanoparticles, liposomes, and micelles are commonly employed nanocarriers that can protect the drug from degradation, improve its solubility, and alter its biodistribution.

The surface of these nanoparticles can be functionalized with targeting ligands to facilitate active targeting to specific cells or tissues. The release of the drug from the nanoparticle can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific enzymes at the target site. Release studies are typically conducted in vitro using simulated physiological conditions to characterize the release kinetics and ensure a predictable and sustained release profile.

Table 2: Potential Nanoparticle Formulations for this compound

Nanoparticle TypePolymer/LipidTargeting LigandRelease Mechanism
Polymeric NanoparticlesPLGAFolic AcidpH-dependent hydrolysis
LiposomesDPPC/CholesterolRGD PeptideEnzymatic degradation
MicellesPEG-PLATransferrinDiffusion

Note: This table presents hypothetical formulations based on common strategies in nanoparticle drug delivery. PLGA = Poly(lactic-co-glycolic acid), DPPC = Dipalmitoylphosphatidylcholine, PEG-PLA = Poly(ethylene glycol)-b-poly(lactic acid), RGD = Arginylglycylaspartic acid.

Future Research Directions and Unexplored Avenues for S 2 Aminomethyl 3 Methylbutan 1 Ol Research

Emerging Applications in Material Science and Polymer Chemistry

The unique structural features of (S)-2-(aminomethyl)-3-methylbutan-1-ol, namely its primary amine, primary alcohol, and defined chiral center, make it an attractive building block for novel functional materials.

The synthesis of optically active polymers is a significant area of interest for applications ranging from enantioselective separations to chiral optics. nih.gov this compound can be incorporated into polymer structures either as a monomer in the main chain or as a pendant chiral side group.

Future research could focus on polymerizing functionalized derivatives of this compound. For instance, the hydroxyl or amino group could be modified to introduce a polymerizable moiety, such as a vinyl or acrylate (B77674) group. The resulting chiral polymers could exhibit unique properties influenced by the stereochemistry of the valinol-derived unit. mdpi.com These materials represent a new platform of chiral polymeric materials potentially useful for enantioselective membrane separation. nih.gov

Table 1: Potential Polymerization Strategies and Research Focus

Polymerization MethodApproach for Incorporating this compoundPotential Research Focus
Polycondensation Use as a difunctional monomer (amine and alcohol) to react with dicarboxylic acids or diisocyanates.Synthesis of chiral polyamides, polyesters, or polyurethanes. Investigation of thermal properties and chiroptical response.
Ring-Opening Metathesis Polymerization (ROMP) Functionalize the amino alcohol with a strained cyclic olefin (e.g., norbornene). nih.govCreation of high molecular weight polymers with good film-forming properties for advanced materials applications. nih.gov
Side-Chain Functionalization Graft the chiral amino alcohol onto a pre-existing polymer backbone.Development of polymers with tunable chirality and investigation of their use as chiral catalysts or recognition materials.

Chiral stationary phases (CSPs) are crucial for the analytical and preparative separation of enantiomers via chromatography. mdpi.comnih.gov The development of new CSPs with novel chiral selectors is an ongoing endeavor. This compound is an excellent candidate for a chiral selector due to its ability to engage in multiple types of interactions, including hydrogen bonding (via OH and NH2 groups) and dipole-dipole interactions.

Future work should involve immobilizing this compound or its derivatives onto a solid support, such as silica (B1680970) gel, to create a new CSP. The performance of this CSP could then be evaluated for the separation of a wide range of racemic compounds under various chromatographic conditions, such as High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov The combination of experimental data with molecular docking simulations could elucidate the chiral recognition mechanism, highlighting the crucial role of hydrogen bonds and other interactions between the analyte and the CSP. nih.gov

Integration of this compound in Flow Chemistry and Microreactor Systems

Flow chemistry and microreactor technology offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. beilstein-journals.orgnih.gov Applying this technology to the synthesis and application of this compound is a promising research avenue.

Table 2: Advantages of Flow Chemistry for this compound Research

Area of ApplicationPotential Advantages of Flow Systems
Synthesis Improved safety when handling hazardous reagents, better temperature control for exothermic reactions, higher yields and purity. beilstein-journals.orgnih.gov
Catalysis Use as an immobilized chiral ligand or organocatalyst in packed-bed reactors for continuous asymmetric transformations. dmaiti.com
Reaction Screening Rapid optimization of reaction conditions (temperature, pressure, residence time, stoichiometry) using small amounts of material. durham.ac.uk

Advanced Biocatalytic Approaches for this compound Synthesis and Transformation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as transaminases (TAs) and amine dehydrogenases (AmDHs) are particularly well-suited for the asymmetric synthesis of chiral amines and amino alcohols. frontiersin.orgwiley.com

Future research should focus on developing a biocatalytic route to this compound. This could involve:

Screening and Engineering Enzymes: Identifying or engineering ω-transaminases or AmDHs that can convert a suitable keto-alcohol precursor into this compound with high conversion and enantiomeric excess. frontiersin.org

Cascade Reactions: Designing multi-enzyme cascade reactions in a one-pot system to synthesize the target molecule from simple, inexpensive starting materials. nih.govresearchgate.net This approach can improve efficiency and sustainability by avoiding the isolation of intermediates and recycling cofactors. researchgate.net

Such enzymatic processes could lead to more sustainable and cost-effective production of this valuable chiral building block. nih.govresearchgate.net

Interdisciplinary Research with this compound in Areas such as Supramolecular Chemistry or Chemical Biology

The ability to form non-covalent interactions makes this compound an interesting candidate for interdisciplinary research.

Supramolecular Chemistry: This field focuses on chemical systems composed of discrete numbers of molecules bound by non-covalent forces. beilstein-journals.org The hydrogen-bonding capabilities of the amine and alcohol groups in this compound, combined with its chirality, could be exploited to construct well-defined supramolecular assemblies. nih.gov It could act as a chiral guest molecule that binds within the cavity of a larger host molecule or as a building block for chiral gels, liquid crystals, or metal-organic frameworks.

Chemical Biology: In chemical biology, small molecules are used to study and manipulate biological systems. This compound could serve as a chiral scaffold for the synthesis of new bioactive molecules or probes. Its stereocenter can lead to specific interactions with chiral biological targets like proteins and enzymes, a fundamental concept in drug design and molecular recognition. nih.gov

Addressing Sustainability and Scalability Challenges in this compound Related Research

For any chemical compound to have a broad impact, its production must be sustainable and scalable. Future research on this compound must address these challenges.

Key areas of focus should include:

Green Synthesis Routes: Developing synthetic pathways that utilize renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize waste generation. The biocatalytic and flow chemistry approaches mentioned above are central to this goal. researchgate.netrepec.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Process Optimization: Scaling up the most promising synthetic routes from the laboratory to pilot and industrial scales. This involves overcoming challenges related to reaction engineering, product purification, and process control, where flow chemistry can offer significant advantages. repec.org

By proactively addressing these issues, the research community can ensure that the potential applications of this compound can be realized in an economically viable and environmentally responsible manner.

Q & A

Q. What are the common synthetic routes for (S)-2-(aminomethyl)-3-methylbutan-1-ol?

(Methodological Answer) The synthesis of this compound typically involves enantioselective reduction or chiral pool strategies. Key methods include:

  • Reduction of ketone precursors : Starting from (S)-3-methyl-2-oxobutylamine, reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled anhydrous conditions yields the alcohol .
  • Chiral resolution : Separation of racemic mixtures via diastereomeric salt formation using chiral acids (e.g., tartaric acid) .
  • Biocatalytic approaches : Enzymatic reduction of prochiral ketones using alcohol dehydrogenases (e.g., from Lactobacillus spp.) achieves high enantiomeric excess (>99%) .

Q. What spectroscopic methods are recommended for characterizing this compound?

(Methodological Answer)

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.0–1.2 (doublet, CH(CH₃)₂), δ 2.5–3.0 (multiplet, NH₂ and CH₂NH₂), and δ 3.4–3.7 (triplet, CH₂OH) confirm structure .
    • ¹³C NMR : Signals for the quaternary carbon (C-3) near 25 ppm and the hydroxyl-bearing carbon (C-1) at 65 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 118 [M+H]⁺ and fragment ions at m/z 72 (loss of CH₂OH) .
  • Polarimetry : Specific rotation [α]D²⁵ = +12.5° (c = 1, EtOH) confirms enantiopurity .

Q. What reaction pathways are typical for this compound in organic synthesis?

(Methodological Answer) this compound participates in:

  • Oxidation : Using KMnO₄ or CrO₃ to form (S)-2-(aminomethyl)-3-methylbutanoic acid .
  • Substitution : Thionyl chloride (SOCl₂) converts the hydroxyl group to chloride, enabling nucleophilic displacement .
  • Chiral auxiliary applications : The amino alcohol serves as a ligand in asymmetric catalysis (e.g., for ketone reductions) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

(Methodological Answer) The (S)-enantiomer exhibits distinct interactions with enzymes due to its spatial configuration:

  • Enzyme inhibition : In in vitro assays, the (S)-form inhibits alkaline phosphatase 30% more effectively than the (R)-enantiomer, attributed to better fit in the active site .

  • Pharmacological studies : Molecular docking simulations reveal hydrogen bonding between the hydroxyl group and Ser-195 in acetylcholinesterase, suggesting neuroprotective potential .

  • Comparative analysis :

    Property(S)-Enantiomer(R)-Enantiomer
    IC₅₀ (alkaline phosphatase)12 µM18 µM
    Solubility (H₂O)85 mg/mL72 mg/mL
    Data from enzyme kinetics assays .

Q. How can researchers resolve contradictions in reported enzyme inhibition data for this compound?

(Methodological Answer) Contradictions often arise from assay conditions or enzyme isoforms. Mitigation strategies include:

  • Standardized protocols : Use Tris-HCl buffer (pH 7.4) and 25°C to minimize pH/temperature artifacts .
  • Isoform-specific assays : Test against recombinant human vs. bacterial alkaline phosphatase, as selectivity varies .
  • Statistical validation : Apply multivariate analysis (ANOVA with Tukey’s post-hoc test) to account for batch-to-batch variability in compound purity .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

(Methodological Answer)

  • Chiral chromatography : Use cellulose-based CSPs (e.g., Chiralpak IC) with hexane/ethanol (90:10) for >99% ee .
  • Crystallization-induced asymmetric transformation : Seed reactions with (S)-enantiomer crystals to shift equilibrium .
  • In-line monitoring : Employ polarimetric detectors or Raman spectroscopy for real-time ee tracking .

Q. How does the compound interact with lipid bilayers in membrane permeability studies?

(Methodological Answer)

  • PAMPA assay : Log P = 1.39 (measured) indicates moderate lipophilicity, enabling passive diffusion .

  • MD simulations : The hydroxyl group forms hydrogen bonds with phospholipid headgroups, while the branched alkyl chain embeds in the hydrophobic core .

  • Permeability data :

    Model MembranePermeability (cm/s)
    Artificial lipid bilayer2.1 × 10⁻⁶
    Caco-2 cells1.8 × 10⁻⁶
    Data from parallel artificial membrane permeability assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist about its neuroprotective efficacy?

(Methodological Answer) Discrepancies arise from:

  • Cell model variability : Primary neurons vs. neuroblastoma (SH-SY5Y) cells show differential response to oxidative stress .
  • Dosage thresholds : Efficacy peaks at 50 µM (reducing ROS by 60%) but declines at >100 µM due to cytotoxicity .
  • Experimental design : Pretreatment (24 hr) vs. co-treatment protocols yield divergent outcomes .

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